molecular formula C6HCl2N5 B14042421 2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile

2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile

Cat. No.: B14042421
M. Wt: 214.01 g/mol
InChI Key: ZZVXUUSBZIQEIC-UHFFFAOYSA-N
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Description

2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile is a heterocyclic aromatic compound belonging to the triazine family. It has a molecular formula of C5H2Cl2N4 and a molecular weight of 189. This compound is known for its versatility in various scientific research applications, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile involves several synthetic routes. One common method is the cyclization of 1,2,4-triazine derivatives with chloroacetaldehyde or its dimethyl acetal. This reaction typically occurs under microwave-assisted, solid-phase, or metal-based conditions.

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent one-pot reactions, which are efficient and cost-effective. These methods are designed to maximize yield and minimize waste, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trans-cyclooctenes and nucleophilic agents. The reaction conditions often involve specific temperatures and solvents to optimize the reaction rate and yield.

Major Products Formed

The major products formed from these reactions vary depending on the specific reagents and conditions used. For example, the interaction with nucleophilic agents can lead to the formation of various derivatives with unique chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile is unique due to its specific chemical structure and reactivity. Its ability to undergo a wide range of chemical reactions and its versatility in various scientific research applications make it a valuable compound in the field of chemistry and beyond.

Properties

Molecular Formula

C6HCl2N5

Molecular Weight

214.01 g/mol

IUPAC Name

2,4-dichloroimidazo[2,1-f][1,2,4]triazine-7-carbonitrile

InChI

InChI=1S/C6HCl2N5/c7-4-5-10-2-3(1-9)13(5)12-6(8)11-4/h2H

InChI Key

ZZVXUUSBZIQEIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=N1)C(=NC(=N2)Cl)Cl)C#N

Origin of Product

United States

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